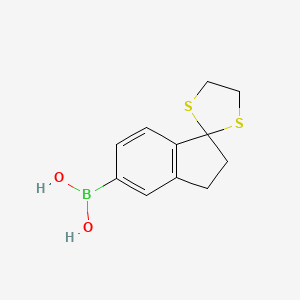
(2-Cyanoethyl)ethyl(2-hydroxyethyl)(2-((1-oxooctadecyl)amino)ethyl)ammonium ethyl sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Cyanoethyl)ethyl(2-hydroxyethyl)(2-((1-oxooctadecyl)amino)ethyl)ammonium ethyl sulphate is a complex organic compound with a variety of applications in different fields. This compound is known for its unique chemical structure, which includes a cyanoethyl group, a hydroxyethyl group, and an oxooctadecyl group, all attached to an ammonium ion. The presence of these functional groups gives the compound distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyanoethyl)ethyl(2-hydroxyethyl)(2-((1-oxooctadecyl)amino)ethyl)ammonium ethyl sulphate typically involves multiple steps. One common method involves the reaction of ethylamine with 2-chloroethanol to form (2-hydroxyethyl)ethylamine. This intermediate is then reacted with acrylonitrile to introduce the cyanoethyl group, forming (2-cyanoethyl)ethyl(2-hydroxyethyl)amine. The final step involves the reaction of this intermediate with octadecanoyl chloride to introduce the oxooctadecyl group, followed by quaternization with ethyl sulphate to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and solvents may also be optimized to improve the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Cyanoethyl)ethyl(2-hydroxyethyl)(2-((1-oxooctadecyl)amino)ethyl)ammonium ethyl sulphate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The cyanoethyl group can be reduced to form an amine.
Substitution: The ammonium ion can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst can be used.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable solvent.
Major Products Formed
Oxidation: The major product would be (2-cyanoethyl)ethyl(2-oxoethyl)(2-((1-oxooctadecyl)amino)ethyl)ammonium ethyl sulphate.
Reduction: The major product would be (2-aminoethyl)ethyl(2-hydroxyethyl)(2-((1-oxooctadecyl)amino)ethyl)ammonium ethyl sulphate.
Substitution: The major products would depend on the nucleophile used in the reaction.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-Cyanoethyl)ethyl(2-hydroxyethyl)(2-((1-oxooctadecyl)amino)ethyl)ammonium ethyl sulphate is used as a reagent in organic synthesis. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for the synthesis of complex molecules.
Biology
In biology, this compound can be used as a surfactant or emulsifying agent due to its amphiphilic nature. It can help in the stabilization of emulsions and the solubilization of hydrophobic compounds in aqueous solutions.
Medicine
In medicine, this compound may have potential applications as a drug delivery agent. Its ability to interact with biological membranes can be exploited to enhance the delivery of therapeutic agents to target cells.
Industry
In the industrial sector, this compound can be used in the formulation of personal care products, such as shampoos and conditioners, due to its surfactant properties. It can also be used in the production of lubricants and coatings.
Mécanisme D'action
The mechanism of action of (2-Cyanoethyl)ethyl(2-hydroxyethyl)(2-((1-oxooctadecyl)amino)ethyl)ammonium ethyl sulphate depends on its application. As a surfactant, it reduces the surface tension between two liquids or a liquid and a solid, allowing for the formation of stable emulsions. In drug delivery, it can interact with cell membranes to facilitate the uptake of therapeutic agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Cyanoethyl)ethyl(2-hydroxyethyl)(2-((1-oxooctadecyl)amino)ethyl)ammonium methyl sulphate
- (2-Cyanoethyl)ethyl(2-hydroxyethyl)(2-((1-oxooctadecyl)amino)ethyl)ammonium chloride
Uniqueness
Compared to similar compounds, (2-Cyanoethyl)ethyl(2-hydroxyethyl)(2-((1-oxooctadecyl)amino)ethyl)ammonium ethyl sulphate has a unique combination of functional groups that give it distinct chemical properties and reactivity. Its ethyl sulphate group, in particular, provides it with unique solubility and surfactant properties that are not present in its methyl sulphate or chloride counterparts.
Propriétés
Numéro CAS |
67633-82-3 |
|---|---|
Formule moléculaire |
C29H59N3O6S |
Poids moléculaire |
577.9 g/mol |
Nom IUPAC |
2-cyanoethyl-ethyl-(2-hydroxyethyl)-[2-(octadecanoylamino)ethyl]azanium;ethyl sulfate |
InChI |
InChI=1S/C27H53N3O2.C2H6O4S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-27(32)29-22-24-30(4-2,25-26-31)23-19-21-28;1-2-6-7(3,4)5/h31H,3-20,22-26H2,1-2H3;2H2,1H3,(H,3,4,5) |
Clé InChI |
SMLFYWFPNTYKPW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)NCC[N+](CC)(CCC#N)CCO.CCOS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


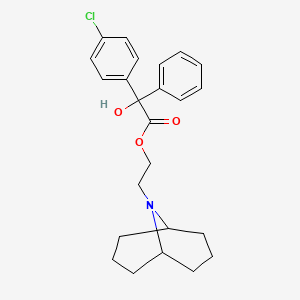


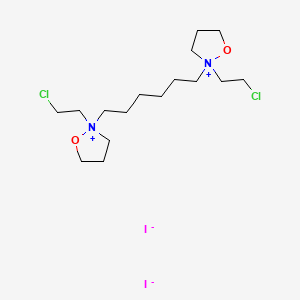

![1H-indeno[1,2-c][1,2]oxazole](/img/structure/B13788217.png)

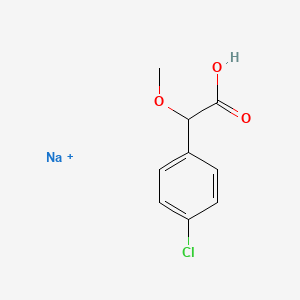
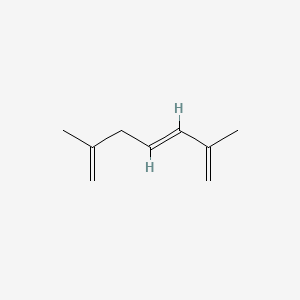
![Pyrrolo[1,2-A]pyrazine, 1,2,3,4-tetrahydro-1,2-dimethyl-(9CI)](/img/structure/B13788247.png)

![benzyl N-[(Z)-1-pyridin-2-ylethylideneamino]carbamodithioate](/img/structure/B13788260.png)

